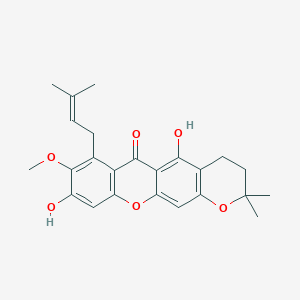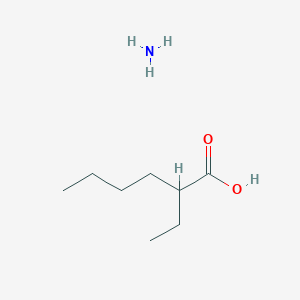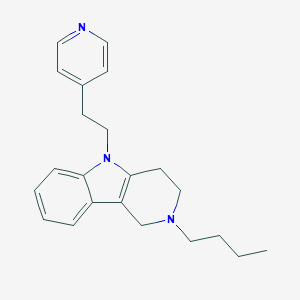
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-, also known as Yohimbine, is an alkaloid derived from the bark of the Pausinystalia yohimbe tree. It has been used traditionally in African medicine to treat a variety of ailments, including erectile dysfunction, anxiety, and depression. In recent years, Yohimbine has gained attention from the scientific community due to its potential applications in research.
作用機序
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- is not fully understood, but it is believed to act as an alpha-2 adrenergic receptor antagonist. This means that it blocks the action of the alpha-2 receptors, which are responsible for regulating the release of norepinephrine. By blocking these receptors, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- increases the release of norepinephrine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has a variety of biochemical and physiological effects on the body. It has been found to increase blood flow, which can improve erectile dysfunction in men. It has also been found to stimulate the central nervous system, which can lead to increased alertness and improved cognitive function. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the body.
実験室実験の利点と制限
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has a variety of effects on the body, making it useful for studying a variety of topics. However, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- also has some limitations. It has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, it has a short half-life, which can make it difficult to study its effects over long periods of time.
将来の方向性
There are several future directions for research on 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-. One area of interest is its potential use in the treatment of anxiety and depression. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to have anxiogenic effects in some studies, but anxiolytic effects in others. Further research is needed to determine its potential as a treatment for these conditions. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been studied for its potential use in the treatment of sexual dysfunction, but more research is needed to determine its effectiveness in this area. Finally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been found to have effects on the immune system, suggesting that it may have potential as an immunomodulatory agent. Further research is needed to explore this potential application.
Conclusion
In conclusion, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- is a compound with a variety of potential applications in scientific research. Its effects on the body, including its ability to increase blood flow and stimulate the central nervous system, make it useful for studying a variety of topics. However, its narrow therapeutic window and short half-life make it important to use caution when studying its effects. Further research is needed to determine its potential as a treatment for anxiety, depression, sexual dysfunction, and as an immunomodulatory agent.
合成法
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- can be synthesized using a variety of methods, including extraction from the bark of the Pausinystalia yohimbe tree or through chemical synthesis. The most common method of synthesis involves the use of indole as a starting material, which is then reacted with butylamine and pyridine to form 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)-.
科学的研究の応用
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in scientific research. It has been found to have a variety of effects on the body, including its ability to increase blood flow, stimulate the central nervous system, and inhibit the reuptake of norepinephrine. These effects have led to its use in research on a variety of topics, including anxiety, depression, and sexual dysfunction.
特性
CAS番号 |
16566-78-2 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC名 |
2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C22H27N3/c1-2-3-14-24-15-11-22-20(17-24)19-6-4-5-7-21(19)25(22)16-10-18-8-12-23-13-9-18/h4-9,12-13H,2-3,10-11,14-17H2,1H3 |
InChIキー |
IRHMIPLGKBRHIW-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
正規SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
その他のCAS番号 |
16566-78-2 |
同義語 |
2,3,4,5-Tetrahydro-2-butyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




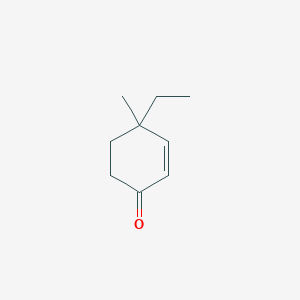
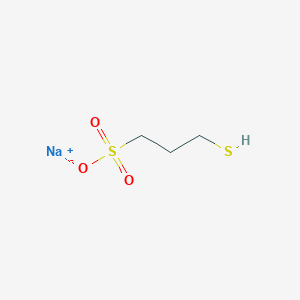

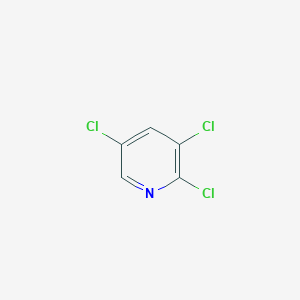


![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)

